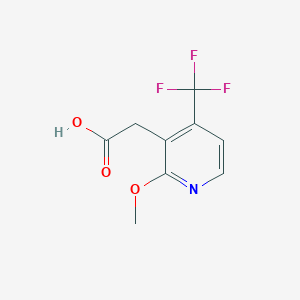
2-Methoxy-4-(trifluoromethyl)pyridine-3-acetic acid
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethyl)pyridine-3-acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, trifluoromethyl, and acetic acid groups
Biologische Aktivität
2-Methoxy-4-(trifluoromethyl)pyridine-3-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a methoxy group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The presence of these functional groups often influences the compound's interaction with biological targets, enhancing its efficacy against various pathogens and cancer cells.
Antimicrobial Activity
Research has demonstrated that pyridine derivatives exhibit notable antimicrobial properties. In a study examining various pyridine compounds, it was found that modifications such as the introduction of methoxy and trifluoromethyl groups significantly increased their antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 16 |
| Compound A | 64 | 32 |
| Compound B | 128 | 64 |
The results indicate that the compound shows promising activity, with lower Minimum Inhibitory Concentration (MIC) values compared to other tested derivatives.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It was observed that this compound induces cytotoxic effects in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest .
Case Study: Cytotoxicity in GBM Cells
In a specific study focusing on glioblastoma (GBM) cells, the compound demonstrated significant cytotoxicity at concentrations as low as 0.6 μM. The treated cells exhibited morphological changes such as rounding and detachment, indicative of cell death mechanisms distinct from traditional apoptosis .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| GBM | 0.6 | Microtubule disruption |
| MCF-7 (Breast) | 1.5 | Induction of apoptosis |
| HeLa (Cervical) | 2.0 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar to other pyridine derivatives, it interferes with microtubule polymerization, which is crucial for mitosis.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in an accumulation of cells in the G2/M phase, indicating a blockade in cell division .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with trifluoromethyl groups can induce oxidative stress in cells, contributing to their cytotoxic effects.
Eigenschaften
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-16-8-5(4-7(14)15)6(2-3-13-8)9(10,11)12/h2-3H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLOPDXFRSMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















